molecular formula C7H14N2O B12819010 5-(Aminomethyl)-1-methylpiperidin-2-one

5-(Aminomethyl)-1-methylpiperidin-2-one

Cat. No.: B12819010
M. Wt: 142.20 g/mol
InChI Key: YEYDCRJXIHAGFZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methylpiperidin-2-one is an organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1-methylpiperidin-2-one typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonia. This process is known as reductive amination. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)-1-methylpiperidin-2-one is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interaction of these compounds with biological targets.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its derivatives are being explored for their analgesic and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

    1-Methylpiperidin-2-one: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    5-(Hydroxymethyl)-1-methylpiperidin-2-one: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.

    5-(Aminomethyl)-2-piperidone: Similar structure but without the methyl group at the nitrogen, affecting its chemical properties and biological activity.

Uniqueness: 5-(Aminomethyl)-1-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-(aminomethyl)-1-methylpiperidin-2-one

InChI

InChI=1S/C7H14N2O/c1-9-5-6(4-8)2-3-7(9)10/h6H,2-5,8H2,1H3

InChI Key

YEYDCRJXIHAGFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)CN

Origin of Product

United States

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